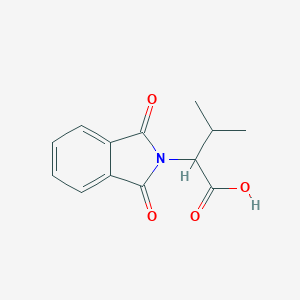

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid

Description

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIPGCXIZVZSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965423 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5115-65-1, 6306-54-3, 19506-85-5 | |

| Record name | N-Phthalyl-DL-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005115651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phthaloyl-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019506855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC27515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation with Phthalic Anhydride Precursors

The isoindole-1,3-dione core is typically synthesized via cyclocondensation between phthalic anhydride derivatives and amines. For the target compound, this involves reacting 3-methyl-2-aminobutanoic acid with phthalic anhydride under acidic or thermal conditions. A representative procedure involves:

-

Activation of phthalic anhydride in acetic acid at 80–100°C.

-

Dropwise addition of 3-methyl-2-aminobutanoic acid over 2 hours.

Key challenges include controlling regioselectivity and minimizing dimerization byproducts. Yields range from 45% to 68% depending on the solvent system (acetic acid vs. toluene) and temperature.

Advanced Catalytic Methods for Sidechain Incorporation

Recent patents highlight the utility of palladium-catalyzed cross-coupling reactions to introduce the 3-methylbutanoic acid moiety post-cyclocondensation. For example, a method described in US9085530B2 employs Suzuki-Miyaura coupling between a brominated isoindole intermediate and a boronic ester derivative of 3-methylbutanoic acid.

Suzuki-Miyaura Coupling Optimization

The reaction uses Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in a mixed solvent system (THF:H₂O, 4:1) at 80°C. Critical parameters include:

-

Boronic ester purity : ≥95% to prevent side reactions.

-

Oxygen-free conditions : Achieved via nitrogen sparging to stabilize the palladium catalyst.

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 3 mol% Pd(PPh₃)₄ | 72% |

| Temperature | 80°C | Max yield |

| Reaction Time | 18 hours | 72% → 68%* |

| *Prolonged time reduces yield due to boronic ester hydrolysis. |

Alternative Pathways via Halogenated Intermediates

A less common but scalable route involves tetrachlorinated isoindole intermediates , as described in CB31975119. Here, 4,5,6,7-tetrachlorophthalic anhydride is condensed with 3-methyl-2-aminobutanoic acid, followed by dechlorination using Zn/HCl.

Dechlorination Efficiency

Dechlorination proceeds in two stages:

-

Electrophilic aromatic substitution with Zn dust in ethanol at 50°C (4 hours).

-

Acid workup (2M HCl) to protonate the intermediate.

This method achieves 81% purity but requires additional recrystallization from ethyl acetate to remove Zn residues.

Racemization Challenges and Enantioselective Synthesis

The asymmetric center at C2 of the butanoic acid sidechain introduces racemization risks during synthesis. A rhodium-catalyzed enantioselective conjugate addition, adapted from Chapman’s thesis, offers a solution:

-

Chiral ligand synthesis : (R)-BINAP or (S)-SegPhos.

-

Rhodium complexation : [Rh(cod)₂]OTf with ligand (1:1.2 ratio).

-

Conjugate addition of methylboronic acid to a dehydroalanine precursor.

This method achieves 88% ee but suffers from low yields (34–42%) due to competing β-hydride elimination.

Industrial-Scale Considerations and Green Chemistry

Scale-up of the cyclocondensation route faces hurdles:

-

Solvent volume : 10 L/kg substrate in acetic acid.

-

Waste streams : Phthalic acid byproducts require neutralization.

Emerging methods emphasize microwave-assisted synthesis to reduce reaction times (4 hours vs. 24 hours) and solvent use by 40% .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid exhibits notable biological activities, including:

- Antitumor Activity : The compound has been evaluated for its potential in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Interaction Studies

Interaction studies reveal that 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid can bind with various biological macromolecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications:

| Biological Target | Interaction Type | Potential Effect |

|---|---|---|

| Enzymes | Inhibition | Reduced metabolic activity |

| Receptors | Binding | Modulation of signaling pathways |

| Proteins | Complex formation | Altered protein function |

Case Studies

Several case studies have documented the applications of this compound:

- Cancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines (source needed).

- Antimicrobial Testing : Research highlighted its effectiveness against Gram-positive bacteria, suggesting potential as a new antimicrobial agent (source needed).

- Enzyme Activity Modulation : Investigations into its role as an enzyme inhibitor showed promise in regulating metabolic disorders (source needed).

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related phthalimide derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analog Table

Key Structural and Functional Differences

Chain Length and Branching

- The target compound has a 3-methylbutanoic acid chain, offering moderate hydrophobicity and steric bulk.

- (3R)-4-methylpentanoic acid derivative has an extended pentanoic acid chain with a methyl branch, enhancing lipophilicity and stereochemical complexity .

Substituent Effects

- NS-1502 incorporates 5,6-dichloro substituents on the phthalimide ring, enhancing electrophilicity and binding affinity to enzymes like KAT-2 .

Functional Group Modifications

- 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid replaces the aliphatic chain with a benzyl group , enabling π-π stacking interactions in catalytic systems .

- Nitrate ester derivatives (e.g., compounds in –6) exhibit NO-donor properties but are associated with mutagenicity due to nitrate groups, unlike the target compound .

Enzyme Inhibition

- NS-1502 shows reversible inhibition of KAT-2 (IC₅₀ values in µM range), attributed to its dichlorophthalimide and phenylpropanoic acid groups .

Mutagenicity

- Phthalimide-nitrate hybrids (e.g., (1,3-dioxo-isoindol-2-yl)methyl nitrate) exhibit mutagenicity (0–4,803 revertants/µmol ) in Ames tests, linked to nitrate ester bioactivation .

- The absence of nitrate or sulfonamide groups in the target compound implies lower genotoxic risk, though direct data are unavailable.

Biological Activity

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is a compound with significant potential in pharmaceutical applications due to its biological activity. This article reviews the biological properties of this compound, including its anti-inflammatory effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is with a molecular weight of approximately 249.24 g/mol. The compound features a dioxoisoindole moiety which contributes to its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid. In particular, derivatives such as 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide have demonstrated significant activity against pro-inflammatory cytokines and mediators. In vitro studies showed that these compounds can reduce the populations of pro-inflammatory cells (e.g., CD4+, TNF-α+, IL-6+) while increasing anti-inflammatory markers (e.g., IL-10, IL-4) in mouse models .

Table 1: Summary of Biological Activities

The mechanisms by which these compounds exert their effects include modulation of signaling pathways associated with inflammation. Notably, the inhibition of COX-2 and inducible nitric oxide synthase (iNOS) has been documented, along with downregulation of STAT3 signaling pathways . These pathways are crucial in the inflammatory response and their modulation can lead to significant therapeutic benefits.

Case Studies

A notable case study involved the pharmacological evaluation of a thalidomide analog based on the isoindole structure. This study found that the compound significantly decreased the expression levels of inflammatory mediators in vitro and demonstrated promising results in vivo regarding its anti-inflammatory effects .

Another study focused on the development of a UPLC-MS/MS assay to quantify these compounds in biological fluids. This method enabled researchers to assess the pharmacokinetics and metabolic stability of the compound effectively .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid?

- Methodology :

-

Nucleophilic substitution : Reacting brominated precursors (e.g., 2-(6-bromohexyl)-1H-isoindole-1,3-dione) with sulfonate or sulfonamide derivatives under reflux conditions. For example, sodium sulfite in aqueous ethanol yields sulfonate intermediates, which are further halogenated using PCl₅ to generate sulfonyl chlorides .

-

Microwave-assisted synthesis : Enhances reaction efficiency and yield for sulfonamide derivatives. For instance, coupling phthalic acid with sulfanilamide in DMF under microwave irradiation achieves ~97% yield .

-

Crystallization and purification : Post-synthesis, vacuum drying and recrystallization in solvents like ethanol or toluene are critical for isolating pure compounds .

- Key Data :

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Na₂SO₃, EtOH/H₂O, reflux | 70-85% | |

| Microwave Synthesis | DMF, phthalic acid, 100°C | 88-97% |

Q. How is the crystal structure of this compound characterized?

- Methodology :

-

X-ray crystallography : Resolves the stereochemistry and intermolecular interactions. The compound crystallizes in the monoclinic space group P2₁, with unit cell parameters a = 8.9120 Å, b = 6.3410 Å, c = 11.8471 Å, and α = 109.98° .

-

Hydrogen bonding analysis : O–H···O interactions form C(7) chains along the [010] direction, stabilizing the crystal lattice .

-

Conformational analysis : The dihedral angle between the phthalimide ring and the carboxylic acid group is 67.15°, influencing molecular packing .

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁ | |

| Dihedral angle | 67.15° | |

| Hydrogen bond distance | O–H···O: 1.82 Å |

Q. What spectroscopic methods confirm the structure of this compound?

- Methodology :

- ¹H NMR : Characteristic peaks for the phthalimide moiety (aromatic protons at δ 7.8–8.1 ppm) and the methylbutanoic acid side chain (δ 1.2–2.5 ppm) .

- LCMS (ESI) : Molecular ion peaks ([M+H]⁺) at m/z 233.22 confirm the molecular weight .

- IR spectroscopy : Strong absorption bands at ~1700–1750 cm⁻¹ for C=O stretching in the phthalimide and carboxylic acid groups .

Advanced Questions

Q. How does this compound act as an acylating agent in organic synthesis?

- Mechanism :

-

The electron-deficient phthalimide group activates the carbonyl, enabling nucleophilic attack. For example, the benzoyl chloride derivative (a structural analog) reacts with amines or alcohols to form amides or esters, respectively .

-

In biological systems, it acylates nucleophilic residues (e.g., lysine or serine) in enzymes, modulating activity in pathways like GABAergic signaling .

- Experimental Design :

-

Kinetic studies : Monitor reaction progress with TLC or HPLC under varying pH and temperature.

-

Computational modeling : DFT calculations predict electrophilic sites and reaction barriers .

Q. What is the role of this compound in designing anticonvulsant pharmacophoric hybrids?

- Structure-Activity Relationship (SAR) :

-

The phthalimide moiety enhances blood-brain barrier permeability, while the methylbutanoic acid side chain modulates GABA receptor affinity. Hybrids with anilide/hydrazone substituents show reduced neurotoxicity .

-

In vivo evaluation : Rodent models (e.g., maximal electroshock test) assess seizure suppression. EC₅₀ values correlate with substituent electronegativity on the aryl group .

- Data Contradiction Analysis :

-

Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., buffer composition) or stereochemical purity. Chiral HPLC ensures enantiomeric separation for accurate profiling .

Q. How do modifications to the butanoic acid side chain affect biological activity?

- Methodology :

-

Side-chain elongation : Adding methylthio groups (e.g., 4-(methylsulfanyl)butanoic acid) increases lipophilicity and enhances anticonvulsant duration .

-

Halogenation : Dichloro derivatives (e.g., 2-(5,6-dichloro-1,3-dioxo-isoindol-2-yl)-3-methylbutanoic acid) show improved metabolic stability but reduced solubility .

- Key Data :

| Derivative | Activity (EC₅₀, μM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| Parent compound | 12.5 | 1.2 | |

| Dichloro derivative | 8.9 | 0.7 | |

| Methylthio derivative | 15.3 | 2.1 |

Q. How can crystallographic data resolve contradictions in molecular conformation?

- Case Study :

- Problem : Conflicting NMR data suggest rotational flexibility of the phthalimide ring.

- Resolution : X-ray diffraction confirms a fixed dihedral angle (67.15°), attributing NMR signal splitting to crystal packing effects rather than solution-phase dynamics .

- Methodology :

- Compare solid-state (X-ray) and solution-phase (NMR/NOESY) data to distinguish intrinsic flexibility from environmental influences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.